molecular formula C12H14O3 B12338223 Methyl 2-(chroman-4-YL)acetate

Methyl 2-(chroman-4-YL)acetate

Cat. No.: B12338223
M. Wt: 206.24 g/mol
InChI Key: VCIJAKKAYLOZEO-UHFFFAOYSA-N
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Description

Methyl 2-(chroman-4-yl)acetate is an organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a chroman ring system attached to an acetate group, making it a valuable compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chroman-4-yl)acetate can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid at elevated temperatures (75-80°C) to form chroman-4-one derivatives . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chroman-4-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound to form corresponding carboxylic acids or ketones.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound to form alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to introduce various functional groups.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted chroman derivatives, which can be further utilized in various chemical and biological applications.

Mechanism of Action

The mechanism of action of methyl 2-(chroman-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s chroman ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . Additionally, it can interact with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Methyl 2-(chroman-4-yl)acetate can be compared with other similar compounds, such as chroman-4-one, chromone, and chromene derivatives. These compounds share a similar chroman ring system but differ in their functional groups and biological activities . For instance:

The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

methyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-12(13)8-9-6-7-15-11-5-3-2-4-10(9)11/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIJAKKAYLOZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCOC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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